Ethyl 3-(2-hydroxy-3-methylphenyl)-2-methylpropanoate
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Overview
Description
Ethyl 3-(2-hydroxy-3-methylphenyl)-2-methylpropanoate is an organic compound with a complex structure that includes both ester and phenolic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxy-3-methylphenyl)-2-methylpropanoate typically involves the esterification of 3-(2-hydroxy-3-methylphenyl)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the product is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxy-3-methylphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydrogen can be substituted with various electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: The corresponding alcohol, Ethyl 3-(2-hydroxy-3-methylphenyl)-2-methylpropanol.
Substitution: Various substituted phenolic esters depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(2-hydroxy-3-methylphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxy-3-methylphenyl)-2-methylpropanoate involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Ethyl 3-(2-hydroxy-3-methylphenyl)-2-methylpropanoate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-3-methylbutanoate: Another ester with a similar structure but different functional groups.
Methyl 3-(3-methylphenyl)prop-2-enoate: A related ester with a different substitution pattern on the phenyl ring.
3-Hydroxy-2-methylbutanoic acid ethyl ester: A compound with a similar ester group but different overall structure.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
ethyl 3-(2-hydroxy-3-methylphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(15)10(3)8-11-7-5-6-9(2)12(11)14/h5-7,10,14H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJBERGRXQGLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=CC(=C1O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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